1-(Methylsulfonyl)piperidin-4-amine
Overview
Description
1-(Methylsulfonyl)piperidin-4-amine is a chemical compound that is part of the piperidine class, which is known for its presence in various chemical reactions and biological activities. Piperidine derivatives are often synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the [4 + 2] cycloaddition reaction of cyclic N-sulfonylimines with enones or ynones can produce sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS) can lead to the formation of highly functionalized piperidines when aromatic aldehyde, amine, and 1,3-dicarbonyl compounds are combined . Another efficient method involves the use of polystyrene sulfonic acid catalyst for one-pot synthesis of densely substituted piperidine derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and diverse. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral . This is consistent with the general understanding of piperidine chemistry, where the ring can assume different conformations affecting the overall molecular geometry.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides can yield 1-methylpiperidylidene-2-sulfon(cyan)amides . Similarly, the reaction of 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines with organic azides affords 1-substituted-piperidylidene-2-sulfon(cyan)amides . These reactions demonstrate the versatility of piperidine derivatives in forming various functional groups and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the nature of their substituents. For instance, the presence of a toluene-sulfonyl group can affect the compound's solubility and reactivity . The synthesis and structure-activity relationships of muscarinic receptor ligands based on the piperidine skeleton indicate that the substitution pattern can significantly impact the binding affinity and selectivity . Moreover, the antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum suggests that the substitutions on the benzhydryl ring and sulfonamide ring play a crucial role in determining their biological efficacy .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Piperidine Derivatives : 1-(Methylsulfonyl)piperidin-4-amine and its derivatives have been used in various chemical synthesis processes. For instance, Arnold et al. (2003) described the use of similar piperidine compounds in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting the compound's utility in complex chemical syntheses (Arnold, Overman, Sharp, & Witschel, 2003).
Polymerization Reactions : Wang et al. (2005) explored the Michael addition polymerizations of trifunctional amines including 4-aminomethyl piperidine (AMPD) with diacrylamides, leading to novel linear poly(amido amine)s. This study demonstrates the role of piperidine derivatives in polymer chemistry (Wang, Liu, Hu, Hong, & Pan, 2005).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : Vinaya et al. (2009) synthesized various piperidine derivatives and evaluated their efficacy as antimicrobial agents. This research indicates the potential of 1-(Methylsulfonyl)piperidin-4-amine derivatives in developing new antimicrobial drugs (Vinaya et al., 2009).
Growth Hormone Secretagogue Research : Qin (2002) studied a compound structurally related to 1-(Methylsulfonyl)piperidin-4-amine, which is a growth hormone secretagogue. Such studies are crucial for understanding the pharmacological potential of piperidine derivatives (Qin, 2002).
Materials Science and Catalysis
Catalysis in Organic Synthesis : Research by Mulik et al. (2017) on the synthesis of substituted piperidines using polystyrene sulfonic acid showcases the use of piperidine derivatives in catalysis and materials science (Mulik, Hegade, Patil, Mulik, Salunkhe, & Deshmukh, 2017).
Synthesis of Sulfamidate-Fused Piperidin-4-ones : Liu et al. (2013) presented a method to produce sulfamate-fused piperidin-4-ones, demonstrating the utility of piperidine derivatives in the creation of complex molecular structures (Liu, Kang, Liu, Chen, Wang, Liu, Xie, Yang, & He, 2013).
Safety And Hazards
properties
IUPAC Name |
1-methylsulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQSRSQNICPZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463302 | |
Record name | 1-(Methanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperidin-4-amine | |
CAS RN |
402927-97-3 | |
Record name | 1-(Methanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402927-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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